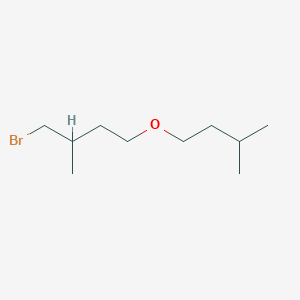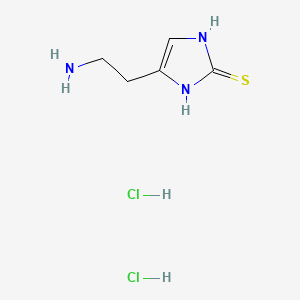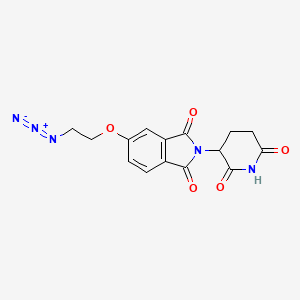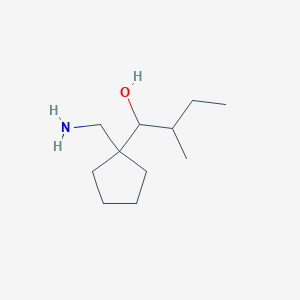
1-Bromo-4-(isopentyloxy)-2-methylbutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-(isopentyloxy)-2-methylbutane is an organic compound that belongs to the class of alkyl halides It features a bromine atom attached to a butane chain, which is further substituted with an isopentyloxy group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(isopentyloxy)-2-methylbutane can be synthesized through a multi-step process involving the reaction of appropriate starting materials under controlled conditions. One common method involves the Williamson ether synthesis, where an alcohol reacts with an alkyl halide in the presence of a base to form the ether linkage . The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and minimize by-products. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-4-(isopentyloxy)-2-methylbutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction to form alkanes.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield ethers or amines, while oxidation reactions can produce alcohols or ketones.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-(isopentyloxy)-2-methylbutane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 1-Bromo-4-(isopentyloxy)-2-methylbutane exerts its effects involves its interaction with various molecular targets. The bromine atom can act as a leaving group in substitution reactions, allowing the compound to form covalent bonds with other molecules. This can lead to changes in the structure and function of the target molecules, influencing biological pathways and processes.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-4-methylpentane: Similar in structure but lacks the isopentyloxy group.
1-Bromo-4-iodobenzene: Contains both bromine and iodine atoms, used in different types of reactions.
1-Bromo-4-(n-pentyloxy)benzene: Similar ether linkage but with a different alkyl chain.
Uniqueness: 1-Bromo-4-(isopentyloxy)-2-methylbutane is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. This makes it valuable for specialized applications where other similar compounds may not be suitable.
Eigenschaften
Molekularformel |
C10H21BrO |
|---|---|
Molekulargewicht |
237.18 g/mol |
IUPAC-Name |
1-bromo-2-methyl-4-(3-methylbutoxy)butane |
InChI |
InChI=1S/C10H21BrO/c1-9(2)4-6-12-7-5-10(3)8-11/h9-10H,4-8H2,1-3H3 |
InChI-Schlüssel |
MJLHDNACJASGCL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCOCCC(C)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Tert-butyl4-amino-6,12-diazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene-12-carboxylate](/img/structure/B15313493.png)
![6-chloro-3-methyl-3H-imidazo[4,5-b]pyridine-2-thiol](/img/structure/B15313499.png)
![2-Tert-butyl 8-ethyl 8-fluoro-6-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B15313505.png)
![Tert-butyl3-(aminomethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B15313508.png)
![Methyl2-{1-azaspiro[3.3]heptan-3-yl}acetate,trifluoroaceticacid](/img/structure/B15313519.png)
![[(3,4-Dimethylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B15313523.png)

![8-Hydroxymethyl-2,3-dihydro-benzo[1,4]oxazine-4-carboxylic acid tert-butyl ester](/img/structure/B15313531.png)



![(R)-7-Methyl-6-azaspiro[3.4]octane](/img/structure/B15313583.png)
